3-Methyl-1-phenylbutane-1-sulfonamide

Chiral sulfonamide scaffold Stereochemical differentiation CB1 antagonist SAR

3-Methyl-1-phenylbutane-1-sulfonamide (CAS 1249838-46-7; molecular formula C₁₁H₁₇NO₂S; MW 227.32 g/mol) is a primary sulfonamide featuring a phenyl group and a 3-methyl-branched butane chain attached to the sulfonamide sulfur. The compound is categorized under IPC class C07C 311/09, which encompasses sulfonamides having sulfur atoms bound to acyclic carbon atoms of a saturated carbon skeleton.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
Cat. No. B15328578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylbutane-1-sulfonamide
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=CC=C1)S(=O)(=O)N
InChIInChI=1S/C11H17NO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,12,13,14)
InChIKeyKYHHPKAEEMPFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenylbutane-1-sulfonamide: Structural and Procurement Baseline for a Branched Aryl Sulfonamide Research Scaffold


3-Methyl-1-phenylbutane-1-sulfonamide (CAS 1249838-46-7; molecular formula C₁₁H₁₇NO₂S; MW 227.32 g/mol) is a primary sulfonamide featuring a phenyl group and a 3-methyl-branched butane chain attached to the sulfonamide sulfur . The compound is categorized under IPC class C07C 311/09, which encompasses sulfonamides having sulfur atoms bound to acyclic carbon atoms of a saturated carbon skeleton [1]. This scaffold has been claimed in patent literature as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist chemotype and has been explored within the broader class of aryl sulfonamides for enzyme inhibition applications [2][3]. Commercially, the compound is available from multiple research chemical suppliers at purities of 95–98% (HPLC), typically stored sealed under dry conditions at 2–8°C .

Why 3-Methyl-1-phenylbutane-1-sulfonamide Cannot Be Interchanged with Unbranched or N-Substituted Aryl Sulfonamide Analogs


Within the aryl sulfonamide class, subtle structural variations produce quantifiable differences in target binding, physicochemical properties, and metabolic stability that preclude simple analog substitution. The 3-methyl branch on the butane chain of 3-methyl-1-phenylbutane-1-sulfonamide introduces a chiral center at the C1 position (bearing both phenyl and sulfonamide groups), creating stereochemical complexity absent in the unbranched 1-phenylbutane-1-sulfonamide . In the CB1 receptor antagonist series, sulfonamide analogs of taranabant demonstrated that the sulfonamide moiety conferred variably greater potency than the corresponding amide analogs, and substitution patterns on the acyclic scaffold directly modulated both CB1 binding affinity and selectivity over CB2 [1][2]. Furthermore, the primary sulfonamide (-SO₂NH₂) terminus present in this compound provides two hydrogen bond donor sites and a distinct topological polar surface area (TPSA) profile compared to N-methyl or N-substituted congeners such as N-methyl-1-phenylbutane-1-sulfonamide (CAS 2137613-58-0), directly influencing CNS penetration potential and off-target profiles . Positional isomerism—as between 3-methyl-1-phenylbutane-1-sulfonamide (CAS 1249838-46-7) and 3-methyl-2-phenylbutane-1-sulfonamide (CAS 2228681-30-7)—further alters the spatial relationship between the aromatic ring and the sulfonamide warhead, a parameter known to affect enzyme inhibition potency in phenylsulfonamide-based carbonic anhydrase and steroid sulfatase inhibitor programs [3].

Quantitative Differentiation Evidence for 3-Methyl-1-phenylbutane-1-sulfonamide Versus Closest Structural Analogs


Structural Differentiation: 3-Methyl Branching Creates a Chiral sp³ Center Absent in Linear 1-Phenylbutane-1-sulfonamide

3-Methyl-1-phenylbutane-1-sulfonamide (SMILES: CC(C)CC(C1=CC=CC=C1)S(=O)(N)=O) contains a chiral carbon at the C1 position where the phenyl ring and the -SO₂NH₂ group are both attached. The 3-methyl branch creates steric bulk β to the chiral center, a feature completely absent in the linear analog 1-phenylbutane-1-sulfonamide (which lacks the methyl branch at C3). In the related CB1 antagonist series, acyclic sulfonamide substitution patterns directly affected both binding potency and CB2:CB1 selectivity ratios; compound 14 in the pyridine-sulfonamide series achieved Ke CB1 = 0.207 µM with a TPSA of 101, while the cis-constrained analog 22 reached Ki CB1 = 8 nM with a CB2:CB1 selectivity ratio of 27-fold [1][2]. Although these specific values are from a pyridine-modified scaffold rather than the phenyl-substituted series, the SAR principle—that alkyl branching and stereochemistry near the sulfonamide attachment point govern receptor affinity—is directly transferable .

Chiral sulfonamide scaffold Stereochemical differentiation CB1 antagonist SAR

Primary Sulfonamide H-Bond Donor Capacity vs. N-Methyl Congener: Implications for TPSA and CNS Permeability

3-Methyl-1-phenylbutane-1-sulfonamide bears a primary sulfonamide (-SO₂NH₂) with two hydrogen bond donor atoms, compared to the N-methyl congener N-methyl-1-phenylbutane-1-sulfonamide (CAS 2137613-58-0) which has only one H-bond donor. In the rational design of peripherally restricted CB1 antagonists, increasing TPSA via sulfonamide and sulfamide functional groups was a deliberate strategy: sulfonamide 14 (TPSA = 101) and sulfamide 15 (TPSA = 127) both exhibited significantly higher TPSA than rimonabant (TPSA = 50), and this elevated TPSA was associated with reduced blood-brain barrier penetration while retaining CB1 antagonist activity [1]. The primary sulfonamide terminus of 3-methyl-1-phenylbutane-1-sulfonamide provides an estimated TPSA contribution of approximately 60–65 Ų from the -SO₂NH₂ group alone, compared to approximately 45–50 Ų for the N-methyl sulfonamide analog, making the target compound more suitable for programs prioritizing peripheral restriction or specific hydrogen-bonding pharmacophore requirements .

Primary sulfonamide Hydrogen bond donors CNS drug design TPSA

Patent Coverage: Composition-of-Matter Claims in the CB1 Receptor Antagonist Chemotype Family

3-Methyl-1-phenylbutane-1-sulfonamide falls within the generic Markush structures claimed in patent JP2007521322A (Merck & Co., also published as WO2005000809), which covers substituted sulfonamides as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [1]. The patent's Formula I encompasses compounds where the sulfonamide nitrogen is substituted and the sulfonamide sulfur is attached to an acyclic carbon skeleton that may be further substituted with alkyl, aryl, and heteroaryl groups—a definition that includes the 3-methyl-1-phenylbutane scaffold. In contrast, the positional isomer 3-methyl-2-phenylbutane-1-sulfonamide (CAS 2228681-30-7) relocates the phenyl group from C1 to C2 of the butane chain, resulting in the sulfonamide group being attached to a primary (rather than secondary) carbon, which may place it outside the most potent sub-genus of the acyclic sulfonamide CB1 antagonist series where the aryl group and sulfonamide share the same carbon [2].

CB1 antagonist Patent coverage Freedom to operate Acyclic sulfonamide

Purity and Storage Specification Benchmarking Against Closest Available Analogs

Multiple vendors specify 3-methyl-1-phenylbutane-1-sulfonamide at 95–98% purity (HPLC), with recommended storage at 2–8°C under dry, sealed conditions . The compound is shipped at room temperature within continental US, indicating adequate ambient stability for transit . By comparison, the closely related analog N-methyl-1-phenylbutane-1-sulfonamide (CAS 2137613-58-0) is also listed at similar purity ranges but with fewer vendors offering characterized material, while 3-methyl-2-phenylbutane-1-sulfonamide (CAS 2228681-30-7) appears only in database entries without commercial availability data, suggesting more limited procurement options . The CAS 1249838-46-7 entry is supported by at least three independent suppliers (ChemScene, CymitQuimica/Fluorochem, Leyan) offering characterized material at defined purity specifications, providing multi-source procurement redundancy that reduces supply chain risk .

Chemical procurement Purity specification Storage stability Research chemical

IDH1 Mutant Enzyme Inhibitor Class Membership: Butyl-Phenyl Sulfonamide Pharmacophore Validation

Butyl-phenyl sulfonamides have been validated as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1-R132H), a therapeutic target in malignant gliomas. In a study by Chitneni et al. (2016), a library of nonradioactive butyl-phenyl sulfonamide analogs were designed and tested; compounds bearing iodine or fluoroethoxy substituents at the ortho position of the phenyl ring achieved IC₅₀ values of 1.7 µM and 2.3 µM against purified IDH1-R132H enzyme, respectively [1]. Key structural features of the active pharmacophore include: (a) a butyl spacer between the phenyl ring and the sulfonamide group, and (b) the sulfonamide -SO₂NH₂ terminus. 3-Methyl-1-phenylbutane-1-sulfonamide retains both of these core features—the butane chain linking phenyl to sulfonamide and the primary sulfonamide terminus—placing it within the validated inhibitor chemotype. The 3-methyl branch introduces steric modulation of the linker region that is absent in the unsubstituted butyl-phenyl series, which may affect both enzyme affinity and lipophilicity-driven nonspecific binding that was noted as a limitation of the lead compounds in this study [2].

IDH1 inhibitor Glioma imaging Mutant isocitrate dehydrogenase Butyl-phenyl sulfonamide

Recommended Research and Industrial Application Scenarios for 3-Methyl-1-phenylbutane-1-sulfonamide Based on Evidence Profile


CB1 Receptor Antagonist Lead Optimization: Chiral Scaffold for Peripheral Restriction SAR

For medicinal chemistry programs developing peripherally restricted CB1 receptor antagonists, 3-methyl-1-phenylbutane-1-sulfonamide offers a chiral acyclic sulfonamide scaffold with a primary -SO₂NH₂ terminus that elevates TPSA relative to N-substituted analogs. The CB1 antagonist series reported by Fulp et al. (2011) demonstrated that sulfonamide-based antagonists (compound 14: Ke CB1 = 0.207 µM, TPSA = 101) achieved significantly higher TPSA than rimonabant (TPSA = 50), a strategy directly applicable to reducing CNS penetration [1]. The chiral center at C1 enables stereoselective synthesis of enantiomerically pure analogs for differential CB1 vs. CB2 selectivity profiling, following the precedent that constrained cis-analogs (compound 22: Ki CB1 = 8 nM, CB2:CB1 = 27) achieved superior potency and selectivity compared to unconstrained mixtures [2]. The compound's alignment with the Merck patent family (JP2007521322A) provides a defined intellectual property context for derivative design [3].

Mutant IDH1 Probe Development: Branched Butyl-Phenyl Sulfonamide for Reduced Lipophilicity

Building on the validation of butyl-phenyl sulfonamides as mutant IDH1-R132H inhibitors (lead IC₅₀ = 1.7–2.3 µM; Chitneni et al., 2016), 3-methyl-1-phenylbutane-1-sulfonamide can serve as a scaffold for developing second-generation IDH1-targeted imaging probes [4]. The 3-methyl branch introduces steric modulation of the butyl linker region, which may reduce the lipophilicity-driven nonspecific binding that limited the first-generation probes. The primary sulfonamide retains the hydrogen-bonding capacity implicated in target engagement, while offering a synthetic handle for further derivatization. The multi-vendor commercial availability (≥3 sources at 95–98% purity) supports efficient procurement for SAR expansion campaigns .

Stereochemical Probe for Sulfonamide-Enzyme Interaction Studies (CA, STS, and ChE Targets)

N-phenylsulfonamide derivatives have demonstrated quantifiable inhibitory activity against carbonic anhydrase isoenzymes (hCA I, hCA II, hCA IX) and cholinesterases (AChE, BChE), with potency modulated by aryl substitution patterns [5]. Steroid sulfatase (STS) inhibitors with phenylsulfonamide motifs have achieved IC₅₀ values as low as 33 nM in JEG-3 cellular assays [6]. 3-Methyl-1-phenylbutane-1-sulfonamide, with its chiral benzylic sulfonamide center, provides a stereochemically defined probe for investigating the role of configuration at the sulfonamide attachment point in enzyme-inhibitor binding. The 3-methyl branch creates a steric environment not present in achiral or N-substituted analogs, enabling differential interaction mapping across sulfonamide-targeted enzyme families.

Procurement of a Multi-Source, Characterized Building Block for Parallel Library Synthesis

For laboratories engaged in parallel synthesis of sulfonamide libraries, 3-methyl-1-phenylbutane-1-sulfonamide offers a procurement-advantaged building block. With confirmed supply from ≥3 vendors at 95–98% purity (HPLC), storage at 2–8°C, and ambient-temperature shipping stability, the compound provides reliable multi-source access that its closest positional isomers and N-substituted analogs lack . The primary sulfonamide functional group can be directly elaborated via N-alkylation, N-acylation, or N-arylation to generate diverse screening libraries, while the chiral center provides a built-in diversity element for diastereomeric or enantiomeric library production. The molecular weight (227.32 g/mol) and calculated physicochemical profile place it within lead-like chemical space suitable for fragment-based or HTS follow-up campaigns.

Quote Request

Request a Quote for 3-Methyl-1-phenylbutane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.